

Replicating Historical Antimalarial Studies: A Comparative Analysis of S 82-5455

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Compound of Interest				
Compound Name:	S 82-5455			
Cat. No.:	B1680455	Get Quote		

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the historical antimalarial compound **S 82-5455**, a floxacrine derivative. The guide summarizes available data on its efficacy against Plasmodium berghei, details its observed mechanism of action, and presents a comparison with other notable antimalarial agents. Experimental protocols are provided based on established methodologies of the era to facilitate the replication of these historical studies.

Executive Summary

S 82-5455, chemically identified as 7-chloro-1-(4N-methylpiperazino-1N-imino)-10-hydroxy-1,2,3,4-tetrahydro-3-(4-trifluoromethylphenyl)-9(10H)-acridone, demonstrated significant antimalarial activity against the asexual stages of Plasmodium berghei in historical studies. Research conducted in the mid-1980s highlighted its efficacy in rodent models. This guide synthesizes the available quantitative data, outlines the morphological changes induced in the parasite, and compares its performance with other antimalarial compounds, including chloroquine, menoctone, and atovaquone. The probable experimental methodologies used in these historical studies are also detailed to aid in their replication and re-evaluation.

Comparative Efficacy of Antimalarial Agents

The following table summarizes the in vivo efficacy of **S 82-5455** and selected alternative antimalarial drugs against Plasmodium berghei in mice.



Compound	Dosing Regimen (mg/kg)	Efficacy Metric	Value	Reference
S 82-5455	1.56 (x 5, oral)	Dosis Curativa Minima	-	[1]
S 82-5455	3.12 (x 5, subcutaneous)	Dosis Curativa Minima	-	[1]
S 82-5455	400 (x 1)	Dosis Tolerata Maxima	-	[1]
Chloroquine	20 (oral, for 4 days)	Marked antimalarial effect	All mice survived	[2]
Chloroquine	5 (prophylactic)	72.7% suppression of parasitemia (chloroquine- sensitive strain)	-	[3]
Menoctone	3, 30, and 300	Dose-dependent reduction in parasitemia	-	
Atovaquone	1, 3, and 10	More efficacious than menoctone in reducing parasitemia	-	_

Mechanism of Action and Parasite Morphology

S 82-5455 is a floxacrine derivative and is believed to share a mechanism of action with other quinolone-based antimalarials, which involves the inhibition of the parasite's mitochondrial electron transport chain. This disruption of cellular respiration ultimately leads to parasite death.

The primary historical study on **S 82-5455** by Raether and Mehlhorn in 1984 detailed the morphological changes in the erythrocytic stages of P. berghei following treatment. These



observations provide insight into the compound's mode of action at a cellular level.

Timeline of Morphological Effects of S 82-5455 on P. berghei



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Caption: Morphological changes in P. berghei after **S 82-5455** treatment.

Replicating the Historical Studies: Experimental Protocols

While the full text of the original study by Raether and Mehlhorn is not readily available, the following experimental protocols are reconstructed based on standard in vivo antimalarial drug testing methodologies from that period, such as the Thompson test and Peters' 4-day suppressive test.

In Vivo Efficacy Study (Reconstructed Protocol)

This protocol is designed to assess the blood schizontocidal activity of a test compound against Plasmodium berghei in a murine model.

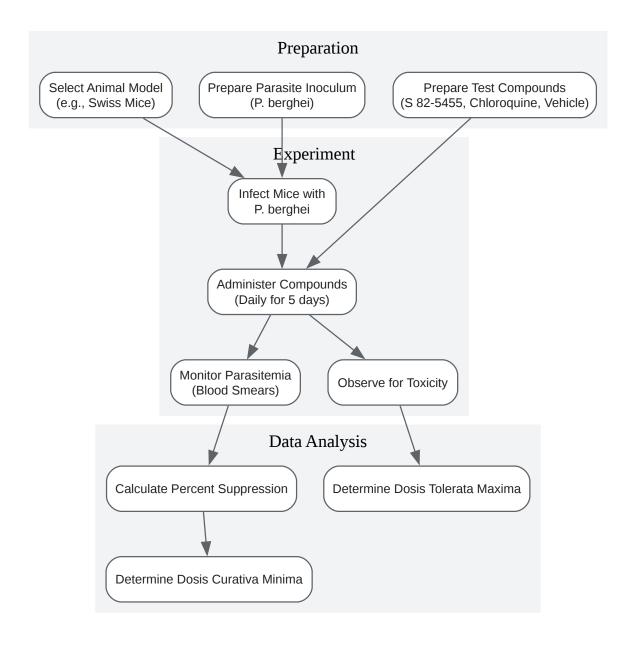
- Animal Model: Use female Swiss Webster or ICR mice, weighing approximately 20-25 grams.
- Parasite Strain: Employ a chloroquine-sensitive strain of Plasmodium berghei (e.g., NK65).
 Maintain the parasite line through serial passage in donor mice.
- Infection: Inoculate experimental mice intraperitoneally with 0.2 mL of infected blood containing approximately 1 x 10^7 parasitized red blood cells.
- Drug Administration:



- Test Compound (S 82-5455): Prepare solutions or suspensions of the test compound in a suitable vehicle (e.g., 7% Tween 80). Administer the compound orally or subcutaneously once daily for five consecutive days, starting 24 hours after infection.
- Positive Control (Chloroquine): Administer a standard antimalarial drug like chloroquine at a known effective dose (e.g., 20 mg/kg/day, orally) following the same schedule.
- Negative Control: Administer the vehicle alone to a control group of infected mice.
- Monitoring Parasitemia:
 - Prepare Giemsa-stained thin blood smears from the tail blood of each mouse on days 3,
 5, 7, and 14 post-infection.
 - Determine the percentage of parasitized red blood cells by examining at least 1,000 erythrocytes under a microscope.
- Evaluation of Efficacy:
 - Dosis Curativa Minima (DCM): The lowest dose that clears parasitemia and prevents recrudescence for a defined period (e.g., 28 days).
 - Percent Suppression: Calculate the average parasitemia in the treated groups relative to the control group.
- Toxicity Assessment:
 - Dosis Tolerata Maxima (DTM): The highest single dose that does not cause mortality or significant adverse effects. Observe the animals for signs of toxicity throughout the study.

Workflow for In Vivo Antimalarial Testing





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Caption: A typical workflow for in vivo antimalarial drug efficacy testing.

Concluding Remarks

The historical data on **S 82-5455** indicates its potential as an antimalarial agent, warranting further investigation using modern drug discovery and development techniques. The provided reconstructed experimental protocols offer a framework for replicating and expanding upon



these early studies. A direct, head-to-head comparison of **S 82-5455** with current first-line antimalarial drugs using standardized assays would be essential to fully elucidate its therapeutic potential in the context of contemporary malaria treatment strategies.

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